molecular formula C13H12N2O6 B2988719 4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid CAS No. 892293-14-0

4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid

Cat. No.: B2988719
CAS No.: 892293-14-0
M. Wt: 292.247
InChI Key: NFVMLPMTMHSYSH-UHFFFAOYSA-N
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Description

4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid is an intricate organic compound. This structure belongs to the class of compounds known as quinazolines. They are composed of a quinazoline ring system fused with other molecular groups. This compound is particularly interesting due to its diverse functionalities and potential for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1 Synthesis of the Quinazoline Core: The quinazoline core can be synthesized through condensation reactions. For instance, one can begin with 2-aminobenzamide and a suitable aldehyde under acidic or basic conditions.

  • Step 2 Formation of the Dioxolo Ring: Using appropriate dioxolane derivatives, such as ethylene glycol, the dioxolo ring can be formed through a cyclization reaction.

  • Step 3 Introduction of the Butanoic Acid Moiety: The addition of the butanoic acid group often involves esterification followed by hydrolysis.

Industrial Production Methods

For industrial production, large-scale synthetic methodologies are employed. They typically involve continuous-flow reactors for higher yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate these reactions, ensuring a sustainable and cost-effective process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, especially at the dioxolane ring, leading to the formation of quinones.

  • Reduction: Reduction reactions can target the quinazoline ring, reducing it to more saturated cyclic amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline ring.

Common Reagents and Conditions

  • Oxidizing Agents: Examples include potassium permanganate and chromium trioxide.

  • Reducing Agents: Hydrogenation using hydrogen gas and a metal catalyst, like palladium on carbon.

  • Substituents: Halides like chlorine or bromine can be used in substitution reactions.

Major Products

Depending on the reaction, products can include quinone derivatives (oxidation), amines (reduction), and halogenated compounds (substitution).

Scientific Research Applications

Chemistry

4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid serves as a building block for synthesizing other complex organic molecules, acting as an intermediate in multi-step synthesis.

Biology

In biological studies, this compound is explored for its potential inhibitory activity against specific enzymes or as a fluorescent probe due to its unique ring system.

Medicine

Industry

The compound can be used in the development of advanced materials, such as polymers or catalysts, due to its stable and functional moieties.

Mechanism of Action

This compound exerts its effects primarily through its interactions with specific molecular targets. The quinazoline ring system allows it to bind to enzymes or receptors, inhibiting or modifying their activity. The exact pathways involved can include enzyme inhibition or receptor modulation, leading to altered cellular processes.

Comparison with Similar Compounds

4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid is unique due to its fused dioxolo and quinazoline rings.

Similar Compounds

  • Quinazoline: Basic structure without the fused dioxolo ring.

  • Phthalazine: Similar in structure but differs in the positioning of nitrogen atoms.

  • Pteridine: Another fused ring system with different biological activities.

This compound stands out due to its combined properties of stability and reactivity, making it a versatile compound in multiple scientific domains.

Properties

IUPAC Name

4-(6,8-dioxo-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6/c16-11(17)2-1-3-15-12(18)7-4-9-10(21-6-20-9)5-8(7)14-13(15)19/h4-5H,1-3,6H2,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVMLPMTMHSYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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